molecular formula C12H19ClN2 B1310359 4-(Azepan-1-yl)aniline hydrochloride CAS No. 1092733-37-3

4-(Azepan-1-yl)aniline hydrochloride

Cat. No. B1310359
M. Wt: 226.74 g/mol
InChI Key: OSRAHLUZNPXHKN-UHFFFAOYSA-N
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Description

4-(Azepan-1-yl)aniline hydrochloride is a chemical compound that is part of a broader class of organic compounds known as azepines. Azepines are seven-membered heterocyclic compounds containing a nitrogen atom. The specific structure of 4-(Azepan-1-yl)aniline hydrochloride suggests that it is a hydrochloride salt where the azepane ring is attached to an aniline moiety at the 4-position.

Synthesis Analysis

The synthesis of related azepine derivatives can be complex and may require specific catalysts or conditions. For instance, the synthesis of tetrahydrobenz[b]azepin-4-ones from tertiary N-(but-3-ynyl)anilines has been shown to be efficient in a one-pot process that may or may not require gold catalysts . The aniline nitrogen is crucial in this process as it facilitates the transfer of an oxygen atom from m-CPBA to a tethered C-C triple bond, which is otherwise inert under mild conditions . Although this does not directly describe the synthesis of 4-(Azepan-1-yl)aniline hydrochloride, it provides insight into the potential synthetic routes that could be adapted for its production.

Molecular Structure Analysis

The molecular structure of azepine derivatives is characterized by the presence of a seven-membered ring containing nitrogen. The spectral data, such as FT-IR and 1H-NMR, are essential for characterizing the structure of these compounds . While the provided data does not directly analyze 4-(Azepan-1-yl)aniline hydrochloride, it suggests that similar analytical techniques could be used to determine its molecular structure.

Chemical Reactions Analysis

Azepine derivatives can undergo various chemical reactions, including cycloaddition reactions. For example, new derivatives of 1,3-oxazepine have been synthesized through a (2+5) cycloaddition reaction of azomethines with different carboxylic acid anhydrides . This indicates that 4-(Azepan-1-yl)aniline hydrochloride could potentially participate in similar cycloaddition reactions, leading to the formation of new compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of azepine derivatives can be inferred from their structure and the reactions they undergo. The presence of the azepine ring and the aniline group in 4-(Azepan-1-yl)aniline hydrochloride would influence its solubility, acidity, basicity, and reactivity. However, the specific properties of this compound would need to be determined experimentally, as the provided papers do not offer direct data on 4-(Azepan-1-yl)aniline hydrochloride .

Scientific Research Applications

Gold-Catalyzed Synthesis

An efficient one-pot synthesis of tetrahydrobenz[b]azepin-4-ones from tertiary N-(but-3-ynyl)anilines was achieved through a process that requires either gold catalysts or no catalyst at all, depending on the aniline substrates. This method demonstrates the unique role of the aniline nitrogen in transferring "O" from m-CPBA to a tethered C-C triple bond, showcasing the compound's utility in catalyzed synthesis processes (Cui et al., 2009).

Novel Rearrangements in Cyclization Reactions

A gold-catalyzed cyclization of aniline-tethered furan-ynones led to polycycles featuring a spiro-cyclohexadienone-hydrofuran framework. This reaction highlights the potential of utilizing aniline derivatives in creating complex cyclic structures with high efficiency. The study also noted unexpected skeleton rearrangements during photorearrangements and iron-promoted novel rearrangement processes (Chen et al., 2021).

Schiff Base Formation and Characterization

Research on the synthesis of Schiff bases from aniline and aromatic heterocyclic aldehydes demonstrates the compound's role in forming bases that are critical intermediates in organic synthesis. These Schiff bases have been characterized using various analytical methods, underscoring the versatility of aniline derivatives in synthesizing complex organic molecules (Jirjees, 2022).

Antimicrobial Activity of Novel Derivatives

The synthesis of novel quinazolinone derivatives from aniline derivatives has been explored, with these compounds subjected to antimicrobial activity evaluation. This research highlights the potential pharmaceutical applications of aniline derivatives in creating compounds with significant biological activities (Habib et al., 2013).

Functionalization of Conductive Surfaces

Aniline derivatives have been used to develop electropolymers for the functionalization of conductive surfaces. This application is significant in material science, particularly in the development of sensors and other electronic devices, illustrating the material science applications of aniline derivatives (Coates et al., 2012).

Future Directions

As “4-(Azepan-1-yl)aniline hydrochloride” is used in proteomics research applications , future directions may involve further exploration of its interactions with various proteins and its potential applications in biological research.

properties

IUPAC Name

4-(azepan-1-yl)aniline;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2.ClH/c13-11-5-7-12(8-6-11)14-9-3-1-2-4-10-14;/h5-8H,1-4,9-10,13H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSRAHLUZNPXHKN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)C2=CC=C(C=C2)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Azepan-1-yl)aniline hydrochloride

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